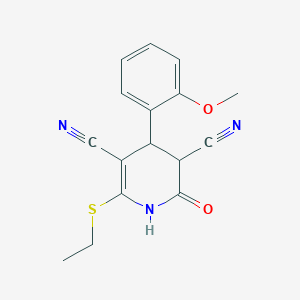

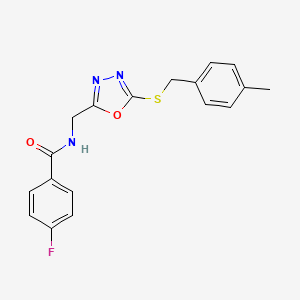

![molecular formula C17H14FN3OS B2843897 N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide CAS No. 392243-54-8](/img/structure/B2843897.png)

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of the 1,3,4-thiadiazole class of organic compounds . These compounds are characterized by a five-membered ring structure containing three carbon atoms, one nitrogen atom, and one sulfur atom . The presence of the fluorophenyl group suggests that this compound may have unique properties compared to other 1,3,4-thiadiazoles .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as fluorinated pyrazoles, are typically synthesized via a two-step reaction involving the formation of a pyrazoline intermediate followed by oxidative aromatization .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atom could influence its reactivity and other properties .Applications De Recherche Scientifique

Anticancer and Neuroprotective Activities

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide and its derivatives have shown promising applications in the field of anticancer and neuroprotective research. A particular focus has been on the anticancer activity of these compounds, highlighting their potential in inhibiting tumor cell proliferation across a variety of cancer types, including those derived from the nervous system (medulloblastoma/rhabdosarcoma, neuroblastoma, glioma) as well as peripheral cancers like colon adenocarcinoma and lung carcinoma. The mechanism behind the anticancer effects is attributed to decreased cell division and inhibited cell migration. Additionally, these compounds exhibit a trophic effect on neuronal cell cultures without affecting the viability of normal cells, including astrocytes, hepatocytes, and skin fibroblasts. Their neuroprotective activity is especially noted in neuronal cultures exposed to neurotoxic agents, suggesting a potential for therapeutic applications beyond cancer treatment (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Antimicrobial Activities

The derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. Compounds showcasing this structure have been assessed against a variety of bacterial and fungal strains, where some demonstrated appreciable activity. This highlights the potential of these compounds in the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Chandrakantha, Isloor, Shetty, Fun, & Hegde, 2014).

Antiviral and Antifungal Probes

Further expanding their utility, certain fluorinated derivatives of this compound have been synthesized as potential antiviral probes. These studies provide a foundation for the development of novel antiviral and antifungal agents, showcasing the versatility of these compounds in combating various infectious diseases (Makki, Rahman, & Ali, 2015).

Fluorescence and Molecular Probes

The unique structural properties of thiadiazole derivatives, including those similar to this compound, allow for intriguing fluorescence effects. These effects are particularly relevant for biological studies, where such compounds can serve as molecular probes. Their fluorescence properties can be utilized in various biological and molecular medicine applications, indicating the potential of these compounds in the development of diagnostic tools and in the study of cellular processes (Budziak et al., 2019).

Mécanisme D'action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It’s worth noting that compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been found to disrupt processes related to dna replication . This disruption can inhibit the replication of both bacterial and cancer cells .

Biochemical Pathways

It’s known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a wide range of biochemical pathways.

Pharmacokinetics

A related compound, n-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide, has a predicted density of 1385±006 g/cm3 and a predicted acidity coefficient (pKa) of 795±050 . These properties could potentially impact the bioavailability of the compound.

Result of Action

Similar compounds, such as 1,3,4-thiadiazole derivatives, have shown significant therapeutic potential, including antimicrobial, antifungal, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities . These activities suggest that the compound could have a broad range of molecular and cellular effects.

Propriétés

IUPAC Name |

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3OS/c1-10-3-4-13(9-11(10)2)15(22)19-17-21-20-16(23-17)12-5-7-14(18)8-6-12/h3-9H,1-2H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVUCGTYUXYSGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

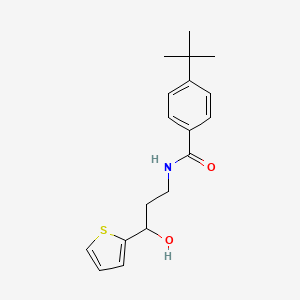

![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2843815.png)

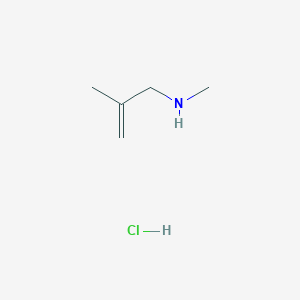

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cinnamamide hydrochloride](/img/structure/B2843816.png)

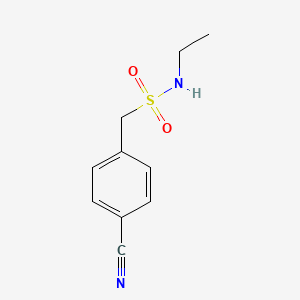

![N-benzyl-4-[4-cyano-5-(4-ethylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide](/img/structure/B2843818.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide](/img/structure/B2843819.png)

![2-(3,4-Dimethoxyphenyl)-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2843823.png)

![3-(3-bromo-4-methoxyphenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2843826.png)

![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2843829.png)

![(2E)-2-cyano-N-(3-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2843830.png)

![3-(4-fluorophenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2843832.png)